2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
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Overview
Description
2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are fused heterocyclic compounds that have been extensively studied for their potential in pharmaceutical and medicinal chemistry due to their antibacterial, antiviral, anticancer, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. This reaction involves the condensation of anthranilic acid derivatives with amides . The synthesis can be carried out using various catalysts and conditions, including formic acid, different amines, and microwave-induced synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry approaches to enhance yield and reduce environmental impact. For example, the use of deep eutectic solvents (DES) and microwave-induced synthesis has been reported to be effective in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound .
Scientific Research Applications
2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide has several scientific research applications, including:
Chemistry: It serves as a scaffold for the synthesis of various biologically active compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of biological processes such as cell division or viral replication. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-[3-(3-Methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
- 2-[3-(3-Chloro-4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
- 2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Uniqueness
2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide is unique due to its specific substitution pattern on the quinazolinone ring, which can influence its biological activity and chemical reactivity. The presence of the 3-methylphenyl group and the sulfanylacetamide moiety can enhance its interaction with specific molecular targets, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-[3-(3-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-4-6-12(9-11)20-16(22)13-7-2-3-8-14(13)19-17(20)23-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBFHBFYWPHSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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